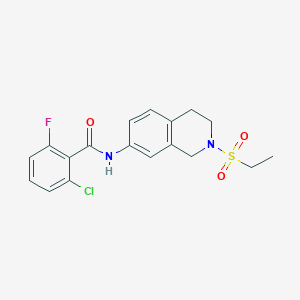
3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione" is a structurally complex molecule that appears to be related to the oxazolidinone class of compounds. Oxazolidinones are known for their antimicrobial properties, particularly against gram-positive bacteria, and have a unique mechanism of bacterial protein synthesis inhibition . The structure of the compound suggests it may have potential biological activity, possibly as an antibacterial agent.
Synthesis Analysis
The synthesis of related oxazolidin-2,4-diones can be achieved through various methods. One approach involves the treatment of cyanohydrins with carbonyldiimidazole and O-protected hydroxylamines, followed by acidic hydrolysis . Another method includes the condensation of α-ketols and isocyanates to form key precursors, which are then converted into the diones through oxidative cleavage . Additionally, azetidine-2,4-diones can be synthesized from potassium benzylpenicillinate using a Norrish Type II photoreaction . These methods highlight the versatility and potential for creating a variety of oxazolidinone derivatives, which could include the compound .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is critical for their biological activity. For instance, the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings is crucial for increasing in vitro activity and oral efficacy in antibacterial agents . The presence of fluorine atoms in the structure, as seen in the compound of interest, can also affect the biological activity, as fluorinated analogs of azetidine amino acids have been shown to inhibit the growth of pancreatic cancer cells .
Chemical Reactions Analysis
Oxazolidinone compounds can undergo various chemical reactions. For example, O-protected 3-hydroxyoxazolidin-2,4-diones can be decarbonylated to afford O-protected α-hydroxyhydroxamic acids . The compound may also be susceptible to similar transformations, which could be useful in the synthesis of novel biological active molecules. Additionally, the reactivity of oxazolidinones with 3-amino-2H-azirines can lead to ring enlargements and contractions, resulting in the formation of different heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. For example, the presence of fluorine can affect the compound's stability and reactivity . The oxazolidinone ring itself is a key structural feature that contributes to the compound's ability to inhibit bacterial protein synthesis . The synthesis methods and the resulting stereochemistry can also impact the solubility and pharmacokinetic behavior of these compounds . Understanding these properties is essential for the development of oxazolidinone-based drugs.
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicides
Famoxadone, a compound structurally related to oxazolidinone, has been commercialized as an agricultural fungicide. It belongs to a new class of oxazolidinone fungicides that show excellent control of plant pathogens across various classes and have been effective in protecting grapes, cereals, tomatoes, potatoes, and other crops from disease. This advancement demonstrates the potential of oxazolidinone derivatives in enhancing agricultural productivity and food security (Sternberg et al., 2001).
Antimicrobial Agents
Oxazolidinones are known for their unique mechanism of bacterial protein synthesis inhibition. Studies on novel oxazolidinone analogs, such as U-100592 and U-100766, have shown promising antibacterial activities against a variety of clinically important human pathogens. These findings highlight the potential of oxazolidinone derivatives in addressing the challenge of antibiotic resistance and expanding the arsenal of antimicrobial therapies (Zurenko et al., 1996).
Synthesis Methodologies
Research into the synthesis of oxazolidinone derivatives, such as quaternary 1,3-oxazolidine-2,4-diones, has provided versatile routes to these compounds. These methodologies facilitate the production of oxazolidinone derivatives with potential applications in pharmaceuticals and material science, highlighting the importance of synthesis innovation in expanding the utility of oxazolidinone structures (Merino et al., 2010).
Potential Insecticidal Agents
The green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones and their derivatives has been explored for potential insecticidal properties. This research underscores the potential of oxazolidinone and azetidine derivatives in developing new insecticidal agents, offering alternative solutions for pest control (Jain, Sharma, & Kumar, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have analgesic and antibacterial activities, suggesting potential targets could be pain receptors and bacterial cells respectively.
Mode of Action
Based on its structural similarity to other azetidine derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given its potential analgesic and antibacterial activities, it may influence pain signaling pathways and bacterial growth or survival pathways .
Pharmacokinetics
For instance, its water solubility and LogP value suggest that it may have good bioavailability .
Result of Action
Based on its potential analgesic and antibacterial activities, it may result in pain relief and inhibition of bacterial growth .
Eigenschaften
IUPAC Name |
3-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBQDTIAPBCUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
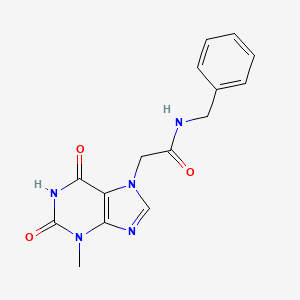
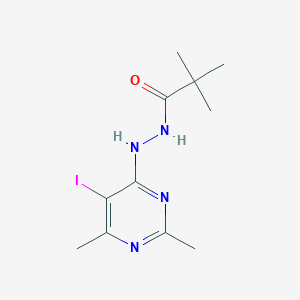
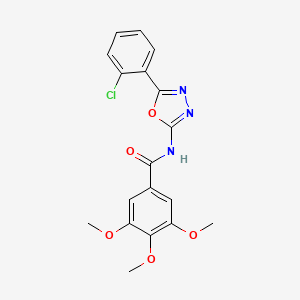
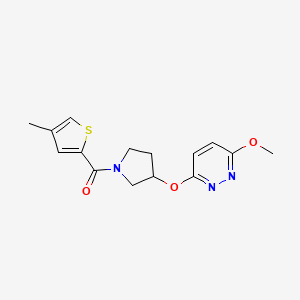
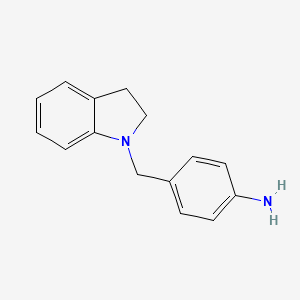
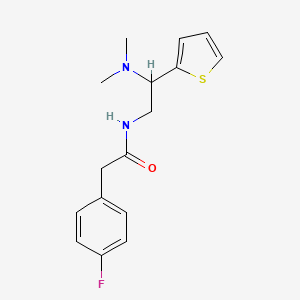
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
